![molecular formula C18H18N4O2 B2724214 N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1H-indole-2-carboxamide CAS No. 2034394-81-3](/img/structure/B2724214.png)
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1H-indole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1H-indole-2-carboxamide, also known as CPI-444, is a small molecule inhibitor that targets the adenosine receptor A2A (A2AR). This compound has gained significant attention in recent years due to its potential as a therapeutic agent in the treatment of cancer.
Wissenschaftliche Forschungsanwendungen
Anticancer and Antimicrobial Applications
The compound N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1H-indole-2-carboxamide and its derivatives have shown promising results in anticancer and antimicrobial applications. Research has explored the synthesis of indole-pyrimidine hybrids, demonstrating their efficacy against various cancer cell lines such as HeLa, HepG2, and MCF-7 cells, with some molecules achieving more than 70% growth inhibition. Additionally, these compounds exhibited significant antimicrobial activity, highlighting the potential of fluoro/chloro substitutions to enhance their efficacy. Importantly, these active molecules displayed negligible toxicity to benign cells, suggesting a favorable therapeutic index for potential clinical applications (Gokhale, Dalimba, & Kumsi, 2017).
Antituberculosis Activity
Indole-2-carboxamides, closely related to the queried compound, have been identified as promising antituberculosis agents. Structural modifications to enhance their efficacy against Mycobacterium tuberculosis have been explored, with certain substitutions leading to improved metabolic stability and in vitro activity. These findings underscore the potential of indole-2-carboxamides as a new class of antituberculosis agents, with the capability for favorable oral pharmacokinetic properties and in vivo efficacy, marking a significant advancement in the treatment of tuberculosis (Kondreddi, Jiricek, Rao, Lakshminarayana, & Camacho, et al., 2013).
Synthesis and Evaluation of Novel Derivatives
The synthesis of novel 6-oxopyrimidin-1(6H)-yl benzamide derivatives has been investigated, with these compounds demonstrating potent antimicrobial activity against a range of bacterial and fungal pathogens. This research highlights the versatility of the core structure in generating derivatives with enhanced biological activity, offering new avenues for the development of antimicrobial agents (Devarasetty, Vantikommu, Anireddy, & Srinivas, 2019).
Eigenschaften
IUPAC Name |
N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c23-17-10-15(12-5-6-12)20-11-22(17)8-7-19-18(24)16-9-13-3-1-2-4-14(13)21-16/h1-4,9-12,21H,5-8H2,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVQJTPWVXVJRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C=N2)CCNC(=O)C3=CC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1H-indole-2-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.